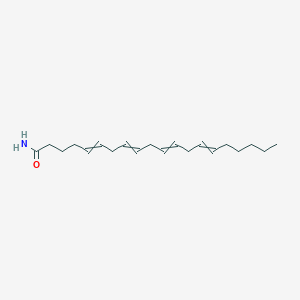
Eicosa-5,8,11,14-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonamide can be synthesized through the condensation of arachidonic acid with ammonia . This reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and the presence of a catalyst to increase the reaction rate .
Industrial Production Methods: Industrial production of arachidonamide may involve more efficient and scalable methods such as electrosynthesis. This technique uses electrochemical cells to drive the formation of amides, offering a greener and more sustainable approach . The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Arachidonamide undergoes various chemical reactions, including:
Reduction: Reduction of arachidonamide can lead to the formation of saturated amides.
Substitution: Arachidonamide can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce saturated amides .
Scientific Research Applications
Arachidonamide has a wide range of scientific research applications, including:
Mechanism of Action
Arachidonamide exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2). It binds to these receptors and activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and calcium ion (Ca2+)-induced cascades . These pathways play a role in modulating pain, inflammation, and other physiological processes .
Comparison with Similar Compounds
Anandamide (AEA): Arachidonamide is an analog of anandamide, lacking the hydroxyethyl moiety.
Stearoylamide: Similar to arachidonamide, stearoylamide is a fatty amide with distinct chemical and biological properties.
Uniqueness: Arachidonamide is unique in its specific interactions with cannabinoid receptors and its role in the endocannabinoid system. Its structural differences from anandamide and other fatty amides result in distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSCAZCQDLUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(1,3-Dioxoisoindol-2-yl)cyclohexyl] acetate](/img/structure/B14784168.png)
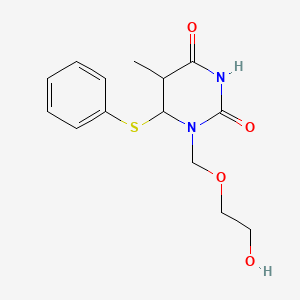
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
![3-[8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14784182.png)
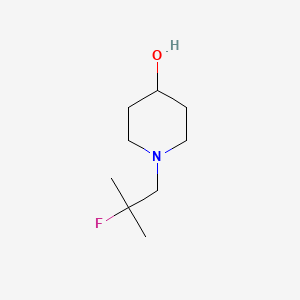
![Tert-butyl 4-[[4-[2-[4-(3-fluoroanilino)piperidin-1-yl]-2-oxoethyl]phenyl]methyl]-2-methylpiperazine-1-carboxylate](/img/structure/B14784187.png)
![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
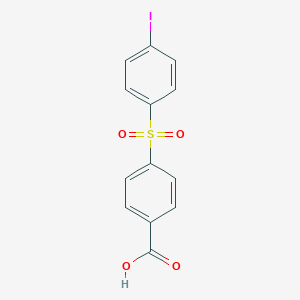
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)
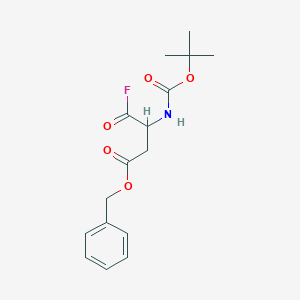
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784231.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylpropanamide](/img/structure/B14784253.png)
